![molecular formula C18H21N3O2 B5528391 1-(3-methoxybenzoyl)-4-(2-pyridinylmethyl)piperazine](/img/structure/B5528391.png)
1-(3-methoxybenzoyl)-4-(2-pyridinylmethyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of related piperazine compounds involves multi-step chemical processes, including reductive amination, amide hydrolysis, and N-alkylation. These methods are employed to construct complex structures starting from simpler molecules like pyrazolo[1,5-α]pyridine-3-carbaldehyde and 1-piperazinecarboxaldehyde (Li Guca, 2014).
Molecular Structure Analysis
Crystallographic studies and X-ray diffraction analyses are crucial for understanding the molecular structure of these compounds. They often exhibit interesting features such as pseudosymmetry, inversion twinning, and various dimensional hydrogen-bonded assemblies depending on the molecular substituents (Chayanna Harish Chinthal et al., 2021).
Chemical Reactions and Properties
These compounds participate in diverse chemical reactions, including but not limited to, the formation of hydrogen bonds, which significantly influence their chemical properties and reactivity. The type and dimensionality of these hydrogen-bonded assemblies can vary based on the molecular structure, leading to one, two, or three-dimensional supramolecular assemblies (Chayanna Harish Chinthal et al., 2021).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are determined through analytical techniques like X-ray diffraction. The physical properties are heavily influenced by the molecular structure, particularly the arrangement of hydrogen bonds and the presence of functional groups.
Chemical Properties Analysis
The chemical properties of "1-(3-methoxybenzoyl)-4-(2-pyridinylmethyl)piperazine" and its analogs can be studied through various spectroscopic methods such as NMR and mass spectrometry. These analyses provide insights into the electronic structure, functional groups, and overall chemical reactivity of the compounds. For instance, substituents on the piperazine ring and the nature of the benzoyl group significantly affect the compound's reactivity and interactions with biological targets (Li Guca, 2014).
properties
IUPAC Name |
(3-methoxyphenyl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-17-7-4-5-15(13-17)18(22)21-11-9-20(10-12-21)14-16-6-2-3-8-19-16/h2-8,13H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIVVVBLNVVBPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxyphenyl)[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone |
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